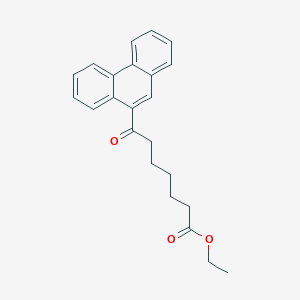

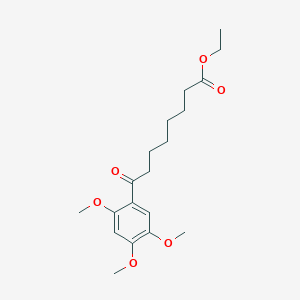

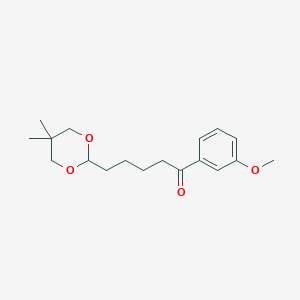

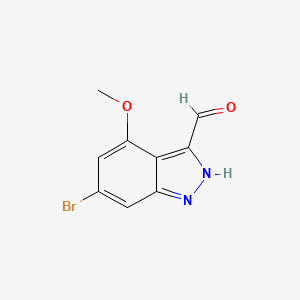

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-methoxy-1H-indazole is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Applications De Recherche Scientifique

Chemical Structure and Properties

- 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is structurally similar to other bromoindoles like those isolated from the marine sponge Pseudosuberites hyalinus. These compounds have been studied for their unique structural properties, which are elucidated through various spectroscopic methods (Rasmussen et al., 1993).

Synthetic Utility

- It's related to compounds used as building blocks in synthetic chemistry. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been used to create 2,3,6-trisubstituted indole derivatives, highlighting the potential of similar compounds in synthetic routes (Yamada et al., 2009).

Biological Applications

- Compounds containing the indazole ring, such as those synthesized using halo-reagents, have shown potential in antioxidant and antitumor activities. This suggests that 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde could be explored for similar applications (Hassanien et al., 2022).

Molecular Interactions and Analysis

- Molecular, electronic, and spectroscopic analyses of similar heterocyclic compounds reveal insights into their electronic properties, potentially guiding their use in various scientific applications (Beytur & Avinca, 2021).

Crystallographic Studies

- Crystal structures of related compounds, such as 5-Bromo-1H-indole-3-carbaldehyde, have been determined, providing essential data for understanding the molecular interactions and packing in the solid state. These insights are critical for designing materials and drugs (Ali, Halim, & Ng, 2005).

Potential in Drug Synthesis

- The chemistry of indazole derivatives opens pathways for the synthesis of various pharmacologically relevant compounds. While specific applications of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in drug synthesis are not detailed, its structural analogs have been used to synthesize compounds with potential antibacterial and anticancer activities (Hui et al., 2010).

Orientations Futures

Indazole-containing derivatives, including 6-Bromo-4-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new methods for the synthesis of these compounds, exploring their biological activities, and designing drugs based on these compounds .

Propriétés

IUPAC Name |

6-bromo-4-methoxy-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRTZJMJZYVEAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.